2-Fluoro-3-isopropoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

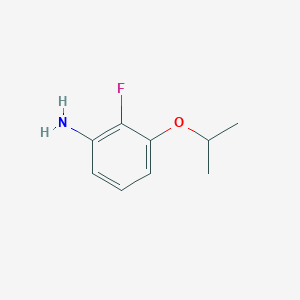

2-Fluoro-3-isopropoxyaniline: is an organic compound with the molecular formula C9H12FNO . It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by an isopropoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Fluoro-3-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative, followed by reduction of the nitro group to an amino group. The general steps are as follows:

-

Nucleophilic Aromatic Substitution:

- Starting Material: 2-Fluoro-3-nitroanisole

- Reagent: Isopropyl alcohol

- Catalyst: Potassium carbonate

- Solvent: Dimethylformamide

- Reaction Conditions: Reflux for several hours

-

Reduction:

- Starting Material: 2-Fluoro-3-isopropoxynitrobenzene

- Reagent: Hydrogen gas

- Catalyst: Palladium on carbon

- Solvent: Ethanol

- Reaction Conditions: Room temperature and atmospheric pressure

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

2-Fluoro-3-isopropoxyaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products:

Oxidation: 2-Fluoro-3-isopropoxynitrobenzene

Reduction: this compound

Substitution: 2-Hydroxy-3-isopropoxyaniline

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-isopropoxyaniline has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-isopropoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoroaniline

- 3-Fluoroaniline

- 4-Fluoroaniline

- 2-Isopropoxyaniline

- 3-Isopropoxyaniline

- 4-Isopropoxyaniline

Comparison:

2-Fluoro-3-isopropoxyaniline is unique due to the presence of both a fluorine atom and an isopropoxy group on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Compared to other fluorinated anilines, the isopropoxy group provides additional sites for chemical modification, enhancing the compound’s versatility in various applications .

Biologische Aktivität

2-Fluoro-3-isopropoxyaniline is an organic compound characterized by a fluorine atom and an isopropoxy group attached to an aniline structure. Its molecular formula is C9H12FNO, with a molecular weight of approximately 183.21 g/mol. The presence of the fluoro-substituted aromatic ring influences both its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological studies.

Research indicates that this compound exhibits various biological activities, particularly through its interactions with proteins and enzymes. Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to investigate these interactions, which are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Biological Properties

The biological properties of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines while showing minimal effects on non-tumorigenic cells, indicating selective cytotoxicity .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

- Binding Affinity : Interaction studies have demonstrated that this compound has a significant binding affinity for various biological targets, suggesting its potential as a lead compound in drug development.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Isopropoxyaniline | Lacks fluorine substitution | More hydrophobic; potential for different reactivity |

| 5-Fluoro-2-isopropoxyaniline | Different position of fluorine | May exhibit distinct biological properties |

| 4-Fluoroaniline | Simple fluoroaniline structure | Commonly used in dye manufacturing |

| 2,4-Dichloroaniline | Contains chlorine substituents | Known for herbicidal properties |

This table illustrates how the presence of the fluorine atom and isopropoxy group in this compound may enhance its solubility and reactivity compared to other anilines.

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of various anilines, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity compared to control compounds . The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Metabolic Enzyme Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by this compound. This inhibition was linked to altered bile acid metabolism, which has implications for diabetes treatment. Mice models demonstrated improved glucose tolerance and insulin sensitivity following treatment with this compound, showcasing its potential role in managing metabolic diseases .

Eigenschaften

IUPAC Name |

2-fluoro-3-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGILFRBIXLBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.